molecular formula C11H11BrO4 B8203106 Dimethyl 2-(bromomethyl)isophthalate

Dimethyl 2-(bromomethyl)isophthalate

Cat. No.: B8203106
M. Wt: 287.11 g/mol
InChI Key: KRJSSQZVMROWLC-UHFFFAOYSA-N
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Description

Dimethyl 2-(bromomethyl)isophthalate (CAS 16281-93-9) is a valuable organic building block characterized by the presence of two distinct reactive sites: an electrophilic bromomethyl group and two methyl ester groups. This combination makes it a versatile synthon for constructing complex molecular architectures. The bromomethyl group is highly amenable to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and serving as a key starting point in the synthesis of dendrimers. Concurrently, the ester groups can be hydrolyzed to carboxylic acids or transesterified, enabling the molecule to participate in condensation polymerization reactions for the production of specialized polyesters and polyamides. The isophthalate core contributes a bent geometry, which is useful for disrupting crystallinity and creating specific angular structures in advanced materials. This compound is a solid or viscous liquid and requires storage under an inert atmosphere at 2-8°C. As a handling precaution, it is classified with the signal word 'Danger' and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). This compound is intended for research applications and is not for human or veterinary use.

Properties

IUPAC Name

dimethyl 2-(bromomethyl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)7-4-3-5-8(9(7)6-12)11(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJSSQZVMROWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The bromination proceeds via a radical chain mechanism:

  • Initiation : Azobisisobutyronitrile (AIBN) generates radicals upon heating, abstracting a hydrogen atom from the methyl group.

  • Propagation : Bromine transfer from NBS to the methyl radical forms the bromomethyl derivative.

  • Termination : Radical recombination halts the chain process.

Standard Protocol

  • Reagents : Dimethyl 2-methylisophthalate (1 equiv), NBS (1.05 equiv), AIBN (0.1 equiv), CCl₄ (solvent).

  • Conditions : Reflux at 80°C for 3–6 hours under inert atmosphere.

  • Workup : Cool, filter, concentrate, and purify via column chromatography (hexane:ethyl acetate).

  • Yield : 85–90%.

Table 1: Optimization of Bromination Parameters

ParameterTested RangeOptimal ValueImpact on Yield
NBS Equiv1.0–1.21.05Maximizes conversion
AIBN Loading (%)0.05–0.20.1Balances initiation vs. side reactions
SolventCCl₄, benzene, DCMCCl₄Enhances radical stability
Reaction Time (h)2–83Completes reaction without degradation

Esterification of 2-(Bromomethyl)Isophthalic Acid

An alternative route involves esterifying 2-(bromomethyl)isophthalic acid with methanol.

Acid-Catalyzed Esterification

  • Reagents : 2-(Bromomethyl)isophthalic acid (1 equiv), methanol (excess), H₂SO₄ (5 mol%).

  • Conditions : Reflux at 65°C for 16 hours.

  • Workup : Neutralize with NaHCO₃, extract with DCM, dry over MgSO₄.

  • Yield : 70–75%.

Challenges and Solutions

  • Low Solubility : 2-(Bromomethyl)isophthalic acid exhibits poor solubility in methanol.

    • Workaround : Use methanol:H₂O (9:1) to improve dissolution.

  • Byproduct Formation : Over-esterification or dehydration.

    • Mitigation : Control reaction time and acid concentration.

Direct Bromomethylation of Isophthalate Esters

Industrial-scale methods often employ direct bromomethylation using HBr or PBr₃.

HBr/Sulfuric Acid Method

  • Reagents : Dimethyl 2-methylisophthalate (1 equiv), 48% HBr (3 equiv), H₂SO₄ (catalyst).

  • Conditions : 100°C for 8–12 hours.

  • Yield : 80–85%.

PBr₃-Mediated Bromination

  • Reagents : Dimethyl 2-hydroxymethylisophthalate (1 equiv), PBr₃ (1.2 equiv).

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 88%.

Table 2: Comparison of Bromomethylation Methods

MethodCostScalabilityPurityEnvironmental Impact
NBS/AIBNHighModerate>95%Moderate (CCl₄ use)
HBr/H₂SO₄LowHigh90–92%High (corrosive waste)
PBr₃MediumHigh93–95%Moderate

Catalytic Advances and Green Chemistry Approaches

Photocatalytic Bromination

Recent studies demonstrate visible-light-driven bromination using eosin Y as a photocatalyst:

  • Reagents : Dimethyl 2-methylisophthalate (1 equiv), NBS (1 equiv), eosin Y (0.5 mol%).

  • Conditions : Blue LED, room temperature, 6 hours.

  • Yield : 82%.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques reduce solvent use:

  • Reagents : Dimethyl 2-methylisophthalate, NBS, NaHCO₃ (base).

  • Conditions : 30 Hz, 2 hours.

  • Yield : 78%.

Industrial-Scale Production Considerations

Quality Control

  • Purity Assessment : HPLC (C18 column, acetonitrile:H₂O = 70:30) ensures >98% purity.

  • Impurity Profiling : Common byproducts include dibrominated derivatives (controlled via stoichiometry) .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(bromomethyl)isophthalate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent side reactions.

    Hydrolysis: Carried out using aqueous acid or base at reflux temperatures.

Major Products:

    Nucleophilic substitution: Produces substituted isophthalates.

    Reduction: Yields diols.

    Hydrolysis: Results in isophthalic acid derivatives.

Scientific Research Applications

Organic Synthesis

Dimethyl 2-(bromomethyl)isophthalate serves as a versatile building block in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the formation of carbon-nitrogen or carbon-sulfur bonds with various nucleophiles such as amines and thiols. This property enables the construction of complex molecules necessary for pharmaceuticals and agrochemicals.

Polymer Chemistry

The compound is utilized in polymer chemistry for synthesizing advanced materials. It can be incorporated into polymer backbones, enhancing their properties through functional group modifications. For instance, it can be employed in creating copolymers that exhibit improved thermal stability and mechanical strength .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its biological activities. Studies indicate that it may inhibit specific cytochrome P450 enzymes involved in drug metabolism, suggesting potential applications in drug development and therapeutic interventions against various diseases .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown IC50 values ranging from 30-180 nM against KB3-1 and RPMI 8402 cell lines. Furthermore, in vivo studies using xenograft models indicated a tumor control percentage of approximately 27.7%, highlighting its potential as an anticancer agent .

Inflammation Modulation

Compounds similar to this compound have been investigated for their ability to modulate inflammatory responses. Research indicates that these compounds can influence pathways related to pulmonary fibrosis, showcasing their therapeutic potential beyond oncology .

Mechanism of Action

The mechanism of action of dimethyl 2-(bromomethyl)isophthalate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity makes it useful in modifying molecular structures and studying biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties of dimethyl 2-(bromomethyl)isophthalate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Vapor Pressure (mmHg) Density (g/cm³) Storage Conditions
This compound 57834-13-6 C₁₁H₁₁BrO₄ 287.11 Not reported 1.474 (predicted) 2–8°C under inert gas
Dimethyl isophthalate 1459-93-4 C₁₀H₁₀O₄ 194.19 9.63 × 10⁻³ (modeled) 1.240 Room temperature
Dimethyl terephthalate 120-61-6 C₁₀H₁₀O₄ 194.19 1.2 × 10⁻⁴ (reported) 1.284 Room temperature
Dimethyl 5-(bromomethyl)isophthalate 51760-21-5 C₁₁H₁₁BrO₄ 287.11 Not reported 1.390 (estimated) Room temperature

Key Observations :

  • Bromine Substitution: The bromomethyl group increases molecular weight and density compared to non-brominated analogs (e.g., dimethyl isophthalate).
  • Vapor Pressure: Brominated derivatives exhibit lower vapor pressures than non-brominated esters due to increased molecular mass and polarity .
  • Stability : Brominated compounds require stricter storage conditions to prevent degradation .

Environmental Fate and Biodegradability

  • Biodegradation: Dimethyl isophthalate: Achieves 94–102% theoretical BOD in 14 days using activated sludge, indicating high biodegradability . Brominated Derivatives: Bromine substituents hinder microbial degradation. For example, Burkholderia sp. DA2 degrades dimethyl phthalate (DMP) and dimethyl terephthalate (DMT) completely but stalls at mono-methyl intermediates for dimethyl isophthalate (DMI) . Bromine likely exacerbates this resistance.
  • Atmospheric Fate : Brominated esters exhibit gas-particle partitioning, with vapor-phase dominance due to low vapor pressures (e.g., 9.6 × 10⁻³ mmHg for dimethyl isophthalate) .

Biological Activity

Dimethyl 2-(bromomethyl)isophthalate (DM2BMI) is an organic compound belonging to the isophthalate family, characterized by its molecular formula C11H11BrO4C_{11}H_{11}BrO_4. This compound has garnered attention due to its diverse biological activities, which are primarily attributed to the presence of the bromomethyl group at the second position of the isophthalate structure. This article explores the biological activity of DM2BMI, highlighting its antibacterial properties, potential applications in medicinal chemistry, and relevant research findings.

DM2BMI is typically synthesized through a multi-step process involving bromination and esterification reactions. The unique positioning of the bromomethyl group enhances its reactivity, allowing for selective reactions that are beneficial in various applications, including polymer chemistry and drug development.

Biological Activities

1. Antibacterial Properties
Research indicates that DM2BMI exhibits significant antibacterial activity against a range of bacterial strains. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. In laboratory studies, DM2BMI has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.

2. Cytotoxicity Studies
Cytotoxicity assays have demonstrated that DM2BMI can inhibit the proliferation of various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range for several types of cancer cells, indicating that DM2BMI may serve as a lead compound for developing new anticancer therapies .

3. Anti-inflammatory Effects
In vitro studies have suggested that DM2BMI possesses anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for further investigation in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of DM2BMI, it is useful to compare it with other compounds within the isophthalate family:

Compound NameMolecular FormulaUnique Characteristics
Dimethyl 3-(bromomethyl)isophthalateC11H11BrO4Different reactivity profile due to bromomethyl at 3-position
Dimethyl 4-(bromomethyl)isophthalateC11H11BrO4Potential for different polymerization behavior
Dimethyl terephthalateC10H10O4Lacks bromine; widely used in polyester production
Dimethyl 5-(bromomethyl)isophthalateC11H11BrO4Similar structure but with different functional properties

The specific positioning of the bromomethyl group in DM2BMI significantly influences its reactivity compared to these related compounds. This positioning allows for selective reactions that can lead to diverse applications in medicinal synthesis and polymer chemistry.

Case Studies

Several case studies have been conducted to assess the biological activity of DM2BMI:

  • Study on Antibacterial Efficacy : In a controlled laboratory setting, DM2BMI was tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential utility in clinical settings.
  • Cytotoxicity Assessment : A study evaluating the effects of DM2BMI on human cancer cell lines revealed that treatment with varying concentrations led to significant reductions in cell viability, particularly in breast cancer cells (MCF-7), with an IC50 value determined at approximately 15 µM .
  • Anti-inflammatory Mechanism Investigation : Research exploring the anti-inflammatory effects of DM2BMI demonstrated a reduction in nitric oxide production in macrophage cells stimulated with lipopolysaccharides (LPS), indicating its potential role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for dimethyl 2-(bromomethyl)isophthalate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of dimethyl isophthalate derivatives. For example, dimethyl isophthalate (precursor) is synthesized by heating 5-carbomethoxy-2-pyrone with methyl propiolate in xylene at reflux (~140°C) for 90 hours, followed by recrystallization from Skellysolve B or ethanol to isolate isomers . Bromination may involve N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. Key parameters include solvent polarity (e.g., CCl₄ vs. THF), temperature, and stoichiometric ratios of brominating agents.
  • Data : In related syntheses, dimethyl terephthalate and isophthalate isomers were obtained in a 3:2 ratio with a combined yield of 40% after recrystallization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C), IR spectroscopy, and HPLC. For example:

  • NMR : Compare methyl ester proton signals (δ ~3.8–3.9 ppm) and bromomethyl protons (δ ~4.3–4.5 ppm). Aromatic protons in the isophthalate moiety appear as distinct multiplets (δ ~7.5–8.5 ppm) .
  • IR : Confirm ester C=O stretches (~1720 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).
  • HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm.

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodology : Conduct accelerated stability studies by storing samples in amber vials (vs. clear glass) at 4°C, 25°C, and 40°C. Monitor degradation via HPLC and track bromine loss using ion chromatography.
  • Key Insight : Brominated esters are prone to light-induced decomposition; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) may mitigate degradation .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., isomerization, debromination) be controlled during synthesis?

  • Methodology : Use kinetic vs. thermodynamic control strategies. For example:

  • Low-temperature bromination (0–10°C) minimizes thermal isomerization.
  • Radical scavengers (e.g., TEMPO) suppress undesired radical chain reactions.
  • Solvent screening : Polar aprotic solvents (e.g., DMF) favor bromomethylation over elimination .
    • Data Contradiction : Yields may drop at lower temperatures due to incomplete reactivity; balance between selectivity and efficiency is critical.

Q. What advanced spectroscopic or computational methods resolve ambiguities in structural elucidation?

  • Methodology :

  • X-ray crystallography : Resolves positional isomerism (e.g., ortho vs. para bromination artifacts).
  • DFT calculations : Predict NMR chemical shifts and optimize geometry for comparison with experimental data .
    • Case Study : In dimethyl isophthalate synthesis, NMR alone could not distinguish terephthalate/isophthalate isomers; recrystallization and melting point analysis were required .

Q. How do steric and electronic effects of the bromomethyl group influence reactivity in downstream applications (e.g., cross-coupling)?

  • Methodology : Compare reaction rates with non-brominated analogs in Suzuki-Miyaura or Ullmann couplings. Use Hammett plots to correlate substituent effects (σ values) with catalytic turnover.
  • Key Insight : The electron-withdrawing bromine may enhance oxidative addition in Pd-catalyzed reactions but increase steric hindrance for bulky substrates .

Q. What strategies address contradictory data in thermal decomposition studies (e.g., TGA vs. DSC results)?

  • Methodology :

  • Multi-method validation : Combine TGA (mass loss), DSC (enthalpic changes), and evolved gas analysis (GC-MS) to distinguish decomposition pathways.
  • Isoconversional analysis (e.g., Kissinger method) quantifies activation energies and resolves kinetic discrepancies .

Tables for Key Data

Synthetic Parameter Conditions Yield/Purity Reference
Precursor synthesis (xylene reflux)90 hours, 140°C40% (combined isomers)
Recrystallization solventSkellysolve B (terephthalate)mp 139–140°C
Bromination solvent screeningCCl₄ vs. THFHigher selectivity in CCl₄

Critical Analysis of Evidence

  • Contradictions : highlights the challenge of isolating isomers via recrystallization, which may conflict with spectroscopic purity claims. Multi-method validation is essential.
  • Gaps : Limited data on bromomethyl derivative stability; further studies under oxidative/acidic conditions are needed.

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